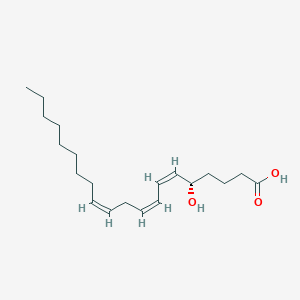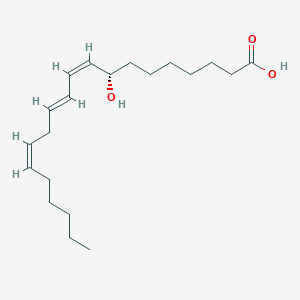
8(S)-HETrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(S)-Hydroxy-5,6-epoxyeicosatrienoic acid, commonly known as 8(S)-HETrE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is specifically known for its role in modulating vascular tone and platelet aggregation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-HETrE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position and a hydroxyl group at the 8-position. The reaction conditions often include the use of specific cofactors and optimal pH and temperature to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential for scalable production. These methods involve the genetic modification of microorganisms to express the necessary enzymes for the biosynthesis of this compound from arachidonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 8(S)-HETrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can modify the epoxide or hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of eicosanoids, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
8(S)-HETrE has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and epoxidation.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, due to its ability to modulate vascular tone and platelet function.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting inflammatory and immune-related conditions.
Wirkmechanismus
The mechanism of action of 8(S)-HETrE involves its interaction with specific receptors and enzymes in the body. It primarily targets the peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors, modulating their activity. This interaction leads to changes in gene expression and cellular responses, influencing processes such as inflammation, immune response, and vascular function.
Vergleich Mit ähnlichen Verbindungen
8®-Hydroxy-5,6-epoxyeicosatrienoic acid: An enantiomer of 8(S)-HETrE with similar but distinct biological activities.
5,6-Epoxyeicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
12(S)-Hydroxy-5,6-epoxyeicosatrienoic acid: Another hydroxylated and epoxidized eicosanoid with different biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its ability to modulate vascular tone and platelet aggregation distinguishes it from other eicosanoids, making it a valuable compound for research in cardiovascular and inflammatory diseases.
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |
InChI-Schlüssel |
SKIQVURLERJJCK-GMPUQMIZSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
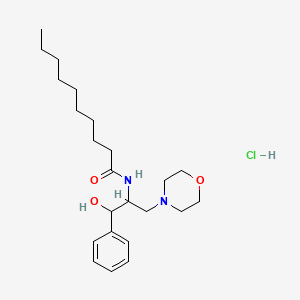
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
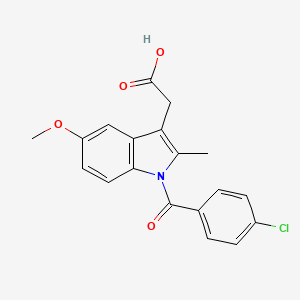
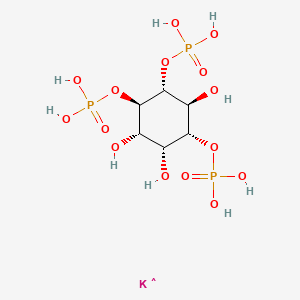
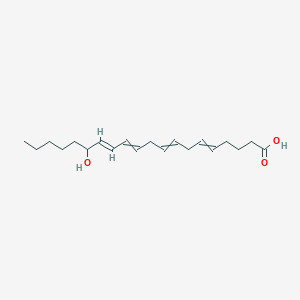


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
